

Application Notes and Protocols for NMR Spectroscopy of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-2-phenoxyethylamine**

Cat. No.: **B147317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1-Methyl-2-phenoxyethylamine**, a compound of interest in pharmaceutical and biological research. The following sections detail the expected NMR spectral data, standardized protocols for sample preparation and data acquisition, and logical workflows for structural elucidation.

Data Presentation: NMR Spectral Data

The structural confirmation of **1-Methyl-2-phenoxyethylamine** relies on the precise analysis of its ^1H and ^{13}C NMR spectra. The quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Methyl-2-phenoxyethylamine** provides characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **1-Methyl-2-phenoxyethylamine**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (C_6H_5)	7.25	m	-
Aromatic (C_6H_5)	6.93	m	-
Aromatic (C_6H_5)	6.90	m	-
O- CH_2	3.832	dd	$J(D,E) = 8.8, J(D,F) = 4.5$
O- CH_2	3.663	dd	$J(E,D) = 8.8, J(E,F) = 7.2$
CH-NH ₂	3.315	m	-
NH ₂	1.55	s (broad)	-
CH ₃	1.152	d	$J(F,J) = 6.4$

Note: The assignments are based on typical chemical shift ranges and coupling patterns. The multiplicity is denoted as 'm' for multiplet, 'dd' for doublet of doublets, 's' for singlet, and 'd' for doublet. The data is referenced from ChemicalBook.[\[1\]](#)

¹³C NMR Spectral Data

While a specific experimental ¹³C NMR spectrum with assigned chemical shifts for **1-Methyl-2-phenoxyethylamine** was not available in the public domain at the time of this writing, PubChem indicates the existence of a ¹³C NMR spectrum from Aldrich Chemical Company, Inc. [\[2\]](#) For structural elucidation, researchers should acquire a ¹³C NMR spectrum, which is expected to show distinct signals for the nine carbon atoms in the molecule.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for ^1H and ^{13}C NMR Spectroscopy

1. Materials:

- **1-Methyl-2-phenoxyethylamine** sample (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3) of high purity (99.8+ atom % D)
- Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)
- 5 mm NMR tubes, clean and dry
- Pasteur pipette and cotton or glass wool plug
- Vortex mixer

2. Procedure:

- Weigh the appropriate amount of **1-Methyl-2-phenoxyethylamine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- If using an internal standard, add a small drop of TMS.
- Cap the vial and gently vortex until the sample is completely dissolved.
- Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

1. Instrumentation:

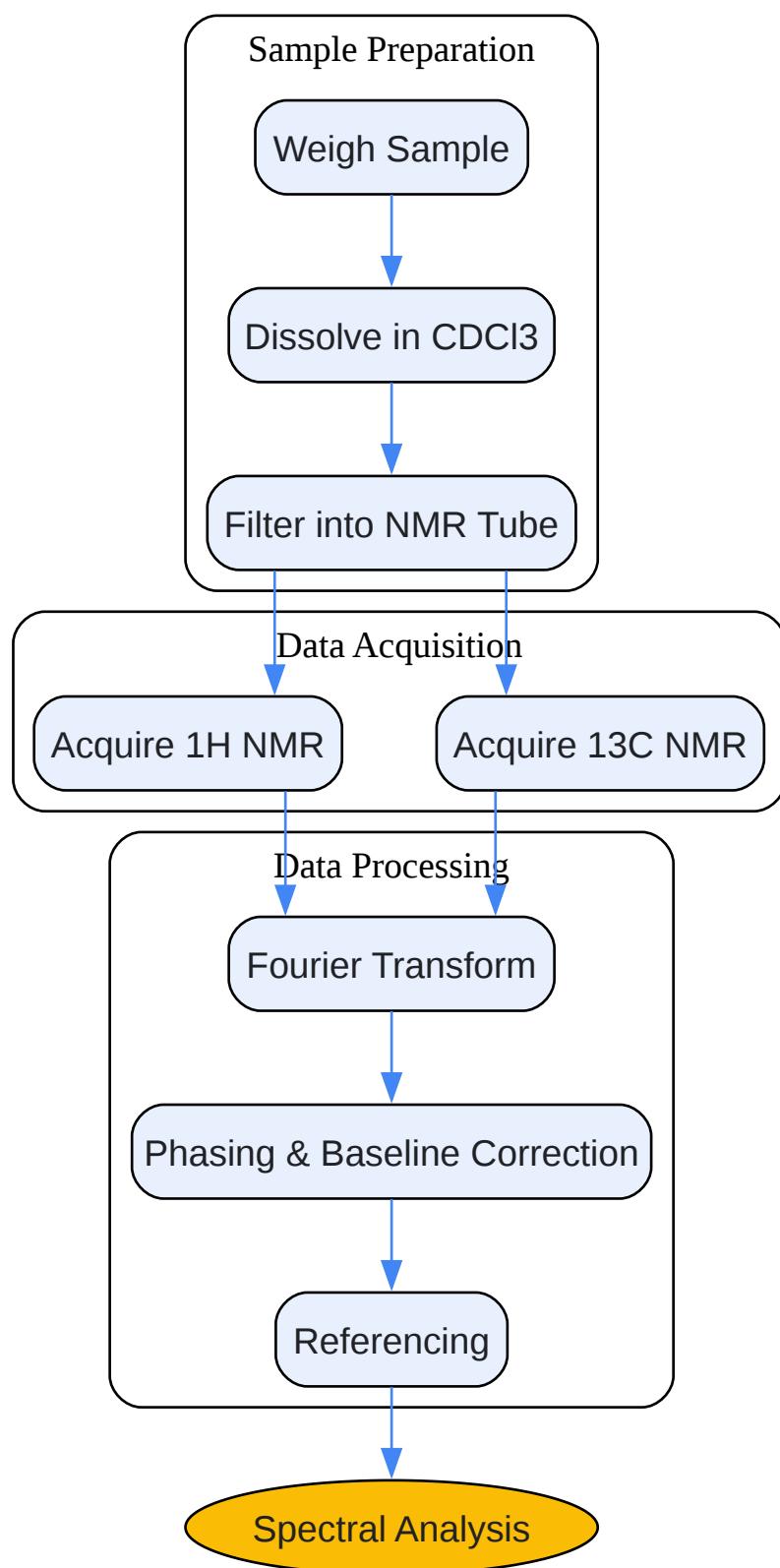
- A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe.

2. ^1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
- Number of Scans (NS): 16 to 64 (depending on sample concentration)

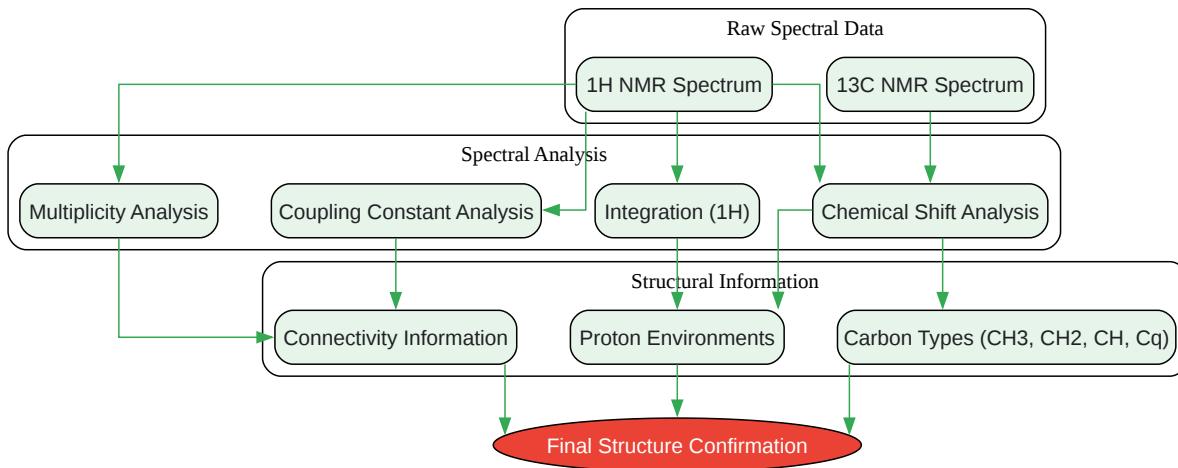
- Relaxation Delay (D1): 1-2 seconds
- Acquisition Time (AQ): 2-4 seconds
- Receiver Gain (RG): Set to an appropriate level to avoid clipping of the free induction decay (FID).

3. ^{13}C NMR Acquisition Parameters (Example for a 100 MHz ^{13}C frequency):


- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)
- Number of Scans (NS): 1024 or higher (due to the low natural abundance of ^{13}C)
- Relaxation Delay (D1): 2-5 seconds
- Acquisition Time (AQ): 1-2 seconds
- Proton Decoupling: Broadband decoupling (e.g., 'waltz16' or 'garp').

4. Data Processing:

- Apply a Fourier transform to the acquired FID.
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum. For ^1H NMR in CDCl_3 , the residual solvent peak is at 7.26 ppm. For ^{13}C NMR in CDCl_3 , the solvent peak is at 77.16 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.


Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the NMR analysis of **1-Methyl-2-phenoxyethylamine**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for NMR Analysis.

[Click to download full resolution via product page](#)

Caption: NMR Data Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-2-PHENOXYETHYLAMINE(35205-54-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Phenoxy-2-propanamine | C9H13NO | CID 37087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy of 1-Methyl-2-phenoxyethylamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147317#nmr-spectroscopy-of-1-methyl-2-phenoxyethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com